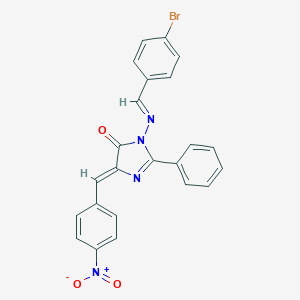

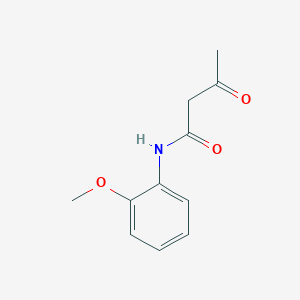

![molecular formula C12H8BrN3 B159765 2-(3-溴苯基)咪唑并[1,2-a]嘧啶 CAS No. 134044-47-6](/img/structure/B159765.png)

2-(3-溴苯基)咪唑并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

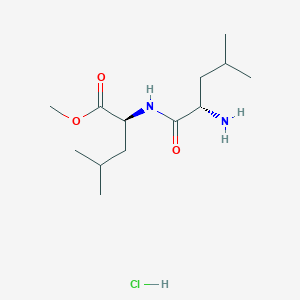

“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular weight of “2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is 273.13 .Chemical Reactions Analysis

The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a solid at room temperature .科学研究应用

催化合成: Li 等人 (2003) 讨论了钯催化的咪唑并[1,2-a]嘧啶区域选择性芳基化,这是一种从未取代的杂环合成 3-芳基咪唑并[1,2-a]嘧啶的有效方法 (温捷·李等,2003).

细胞生理学和作用机制: Yu 等人 (2008) 发现咪唑并[1,2-a]嘧啶靶向必需的、保守的细胞过程。该研究发现了酵母和人类细胞中密切相关化合物的不同作用机制 (丽莎·余等,2008).

固相合成: Kazzouli 等人 (2003) 描述了通过固体载体上的缩合合成咪唑并[1,2-a]嘧啶衍生物,提供了一种有效的合成方法 (S. E. Kazzouli 等,2003).

化学表征和衍生物合成: Sundberg 等人 (1988) 制备了一系列取代的 2-芳基咪唑并[1,2-a]嘧啶,提供了对化学表征的见解,并有可能创造各种衍生物 (R. Sundberg 等,1988).

防腐蚀活性: Rehan 等人 (2021) 合成了含有咪唑并[1,2-a]嘧啶部分的杂环,并评估了它们的防腐蚀活性 (Thamer A. Rehan 等,2021).

荧光性质: Velázquez-Olvera 等人 (2012) 研究了咪唑并[1,2-a]嘧啶衍生物的荧光性质,表明它们具有作为生物标记和光化学传感器的潜力 (Stephanía Velázquez-Olvera 等,2012).

合成方法和抗炎活性: Rao 等人 (2018) 开发了一种在微波辐射下用于咪唑并[1,2-a]嘧啶的无催化剂杂环化反应,探索了它们在抗炎和抗菌活性中的潜力 (R. N. Rao 等,2018).

抗菌活性: Elenich 等人 (2019) 合成了咪唑并[1,2-a]嘧啶的季盐,显示出显着的抗菌活性 (O. V. Elenich 等,2019).

安全和危害

未来方向

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Therefore, there is a continuous interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .

作用机制

Target of Action

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized as valuable scaffolds in medicinal chemistry . Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been explored for their potential as covalent inhibitors in cancer treatment, specifically as KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that these compounds may interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Given its potential role as a covalent inhibitor, it can be inferred that this compound may disrupt the normal functioning of its target proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Pharmacokinetics

One study on a related compound, q203, indicated that it displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine may also have favorable ADME properties.

Result of Action

Given its potential as a covalent inhibitor, it can be inferred that this compound may induce changes in the structure and function of its target proteins, potentially leading to cell death in the case of pathogenic organisms or cancer cells .

属性

IUPAC Name |

2-(3-bromophenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKMFKVUEPXDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565311 |

Source

|

| Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

134044-47-6 |

Source

|

| Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)